1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone
Brand Name: Vulcanchem
CAS No.: 111608-65-2
VCID: VC21289356
InChI: InChI=1S/C15H17N3O3/c1-10(19)17-6-4-11(5-7-17)14-9-16-15-3-2-12(18(20)21)8-13(14)15/h2-3,8-9,11,16H,4-7H2,1H3
SMILES: CC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Molecular Formula: C15H17N3O3
Molecular Weight: 287.31 g/mol

1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone

CAS No.: 111608-65-2

Cat. No.: VC21289356

Molecular Formula: C15H17N3O3

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone - 111608-65-2

Specification

CAS No. 111608-65-2
Molecular Formula C15H17N3O3
Molecular Weight 287.31 g/mol
IUPAC Name 1-[4-(5-nitro-1H-indol-3-yl)piperidin-1-yl]ethanone
Standard InChI InChI=1S/C15H17N3O3/c1-10(19)17-6-4-11(5-7-17)14-9-16-15-3-2-12(18(20)21)8-13(14)15/h2-3,8-9,11,16H,4-7H2,1H3
Standard InChI Key XWAIZWOYWKCWCQ-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Canonical SMILES CC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Properties

Basic Information

1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone, identified by CAS number 111608-65-2, is an organic compound with molecular formula C15H17N3O3 and molecular weight of 287.31400 g/mol . This compound belongs to the broader family of indole derivatives, which have attracted significant attention in medicinal chemistry due to their diverse biological activities. The compound features multiple functional groups that contribute to its chemical behavior and potential pharmacological properties.

Physical and Chemical Properties

The physical and chemical properties of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone are summarized in the following table:

PropertyValue
CAS Number111608-65-2
Molecular FormulaC15H17N3O3
Molecular Weight287.31400 g/mol
Density1.322 g/cm³
LogP3.26310
Polar Surface Area (PSA)81.92000 Ų
Exact Mass287.12700

The compound's LogP value of 3.26310 indicates moderate lipophilicity , suggesting a balance between aqueous solubility and membrane permeability—characteristics important for potential drug candidates. The polar surface area of 81.92000 Ų suggests good membrane permeability potential, as compounds with PSA values below 140 Ų generally show favorable penetration of cell membranes, including the blood-brain barrier. These physicochemical properties provide initial insights into the compound's potential pharmacokinetic behavior.

Structural Characteristics

Molecular Structure

The molecular structure of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone features several key structural elements that define its chemical identity. The foundation of the molecule is the indole heterocycle—a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This indole core bears a nitro group (-NO2) at position 5, which significantly affects the electronic distribution within the molecule, making the benzene portion of the indole more electron-deficient.

At position 3 of the indole, the compound is connected to a piperidine ring—a six-membered saturated heterocycle containing one nitrogen atom. The piperidine nitrogen is acetylated, bearing an acetyl group (CH3CO-) that introduces another functional center to the molecule. This combination of aromatic and aliphatic regions, along with the presence of multiple functional groups, contributes to the compound's unique chemical and potential biological properties.

Synonyms and Nomenclature

Alternative Names

The compound 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone is known by several synonyms in chemical databases and literature:

  • 1-[4-(5-NITRO-1H-INDOL-3-YL)-1-PIPERIDINYL]ETHANONE

  • 1-[4-(5-nitro-1H-indol-3-yl)piperidin-1-yl]ethanone

  • 3-(1-acetyl-4-piperidyl)-5-nitroindole

  • 1-[4-(5-Nitro-1H-indol-3-yl)piperidin-1-yl]ethan-1-one

These alternative names reflect different approaches to naming the compound according to various chemical nomenclature systems, but all refer to the same molecular entity. The diversity of names can sometimes lead to challenges in literature searches, requiring researchers to consider multiple search terms when investigating this compound.

Synthesis and Preparation Methods

Related Synthetic Methods

Related Compounds

Structural Analogs

Several structurally related compounds appear in the chemical literature, providing context for understanding the chemical family to which 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone belongs:

  • 1-[4-(1H-indol-3-yl)piperidino]ethan-1-one (CAS: 30030-83-2): This compound shares the core structure of an indole connected to a piperidine ring with an acetyl group on the piperidine nitrogen but lacks the nitro group at position 5 of the indole . The absence of the nitro group would significantly affect the electronic properties of the indole ring, likely resulting in different chemical reactivity and potentially different biological activities.

  • 1-(5-nitro-1H-indol-3-yl)ethan-1-one (CAS: 4771-10-2): This compound contains the 5-nitroindole core but has an acetyl group directly attached to position 3 of the indole ring instead of a piperidine ring . This structural difference would result in significant changes in the compound's three-dimensional shape, flexibility, and potential binding interactions with biological targets.

  • 1-(7-nitro-1H-indol-3-yl)ethanone (CAS: 165669-21-6): Similar to the previous compound but with the nitro group at position 7 instead of position 5 of the indole ring . The different position of the nitro group would alter the electronic distribution within the molecule and potentially affect its chemical and biological properties.

The following table provides a comparison of these related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone111608-65-2C15H17N3O3287.31Reference compound
1-[4-(1H-indol-3-yl)piperidino]ethan-1-one30030-83-2C15H18N2O242.32Lacks nitro group at position 5
1-(5-nitro-1H-indol-3-yl)ethan-1-one4771-10-2C10H8N2O3204.19Acetyl directly on indole C3; no piperidine
1-(7-nitro-1H-indol-3-yl)ethanone165669-21-6C10H8N2O3204.18Nitro at position 7; acetyl directly on indole C3

Future Research Opportunities

Knowledge Gaps

Despite the potential significance of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone, several knowledge gaps exist that present opportunities for future research:

  • Detailed synthetic procedures: Development and optimization of efficient synthetic routes for the preparation of the compound in high yield and purity

  • Comprehensive characterization: Full spectroscopic characterization (NMR, IR, MS, UV-Vis) to establish the compound's structural and physical properties definitively

  • Biological activity profiling: Systematic screening against various biological targets to identify potential therapeutic applications

  • Structure-activity relationships: Preparation and testing of structural analogs to understand how specific modifications affect biological activity

  • Reaction chemistry: Investigation of the compound's behavior in various chemical transformations to explore its utility as a synthetic intermediate

Addressing these knowledge gaps would significantly enhance our understanding of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone and potentially uncover valuable applications in medicinal chemistry or other fields.

Interdisciplinary Approaches

Future research on 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone would benefit from interdisciplinary approaches combining expertise in synthetic organic chemistry, medicinal chemistry, computational chemistry, and biological screening. Computational methods could predict potential biological targets or optimal structural modifications, while experimental studies could validate these predictions and explore the compound's properties and applications in depth.

Collaborative efforts between academic and industrial research groups could accelerate progress in understanding and utilizing this compound, potentially leading to the development of new therapeutic agents or useful synthetic methodologies.

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